**A Technical Guide to the Fundamental Properties of Tungsten Disulfide (WS₂) **
**A Technical Guide to the Fundamental Properties of Tungsten Disulfide (WS₂) **
Abstract
Tungsten disulfide (WS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant attention from the scientific community.[1] This two-dimensional material exhibits unique layer-dependent electronic, optical, and mechanical properties, transitioning from an indirect bandgap semiconductor in its bulk form to a direct bandgap semiconductor as a monolayer.[2][3] These characteristics make it a highly promising candidate for a range of applications, including advanced electronics, optoelectronics, catalysis, and nanomedicine.[1][4] This technical guide provides an in-depth overview of the core fundamental properties of WS₂, detailed experimental protocols for its synthesis and characterization, and visualized workflows for researchers, scientists, and drug development professionals.
Structural Properties
Tungsten disulfide is an inorganic compound with the chemical formula WS₂.[5] It is composed of a single layer of tungsten atoms hexagonally packed between two layers of sulfur atoms in a trigonal prismatic arrangement (S-W-S).[2][6] These individual layers are held together by weak van der Waals forces, which allows for easy cleavage and the formation of atomically thin sheets.[2][6]
The most stable and common crystal structure of WS₂ is the 2H (hexagonal) phase.[2][7] Other polymorphic forms include the 3R (rhombohedral) and 1T (trigonal) phases.[2][7] A single monolayer of WS₂ has a thickness of approximately 0.7 nm, with an interlayer spacing of about 0.6 nm in multilayer structures.[2]
| Property | Value | References |
| Chemical Formula | WS₂ | [5] |
| Molar Mass | 247.98 g/mol | [5] |
| Crystal System | Hexagonal (2H phase) | [2][5] |
| Space Group | P6₃/mmc | [8] |
| Monolayer Thickness | ~0.7 nm | [2] |
| Interlayer Spacing | ~0.6 nm | [2][7] |
| W-S Bond Length | ~2.42 Å | [6] |
| Density | 7.5 g/cm³ | [5][9] |
Electronic and Optical Properties
The electronic and optical properties of WS₂ are highly dependent on the number of layers. This layer-dependent behavior is one of the most significant characteristics of the material.
2.1 Layer-Dependent Band Structure Bulk WS₂ is a semiconductor with an indirect bandgap of approximately 1.2-1.3 eV.[2][3] As the material is thinned down to a single monolayer, quantum confinement effects cause a transition to a direct bandgap of around 1.98-2.1 eV.[2][3][7] This transition makes monolayer WS₂ highly efficient at absorbing and emitting light, opening up applications in optoelectronic devices like photodetectors and light-emitting diodes.[1][2]
2.2 Photoluminescence (PL) A direct consequence of the indirect-to-direct bandgap transition is the dramatic change in photoluminescence. Bulk WS₂ exhibits negligible PL, whereas monolayer WS₂ shows a strong PL peak centered around 1.98 eV.[3][10][11] This strong emission is a definitive signature for identifying monolayer WS₂ flakes.[10]
2.3 Raman Spectroscopy Raman spectroscopy is a crucial non-destructive technique for determining the number of layers in WS₂ samples. The Raman spectrum of WS₂ is characterized by two primary vibrational modes: the in-plane E¹₂g mode and the out-of-plane A₁g mode.[10] In bulk WS₂, these peaks are located at approximately 350 cm⁻¹ and 420 cm⁻¹, respectively.[10] As the thickness decreases to a monolayer, the E¹₂g mode experiences a slight upshift, while the A₁g mode downshifts to around 417 cm⁻¹.[10] The frequency difference between these two modes is a reliable indicator of layer thickness.[7]
| Property | Monolayer WS₂ | Bulk WS₂ | References |
| Bandgap Type | Direct | Indirect | [2][10] |
| Optical Bandgap | ~1.98 - 2.1 eV | ~1.2 - 1.3 eV | [2][3] |
| Electronic Bandgap | ~2.43 eV | - | [12] |
| Photoluminescence | Strong peak at ~1.98 eV | Negligible | [3][10] |
| Raman Peak: E¹₂g | ~356 cm⁻¹ | ~350 cm⁻¹ | [7][10] |
| Raman Peak: A₁g | ~418 cm⁻¹ | ~420 cm⁻¹ | [7][10] |
Mechanical Properties
WS₂ possesses exceptional mechanical and tribological properties, making it valuable both as a reinforcing agent in composites and as a solid lubricant.[5][13]
3.1 Elasticity and Strength Monolayer WS₂ exhibits a high Young's modulus, a measure of stiffness, of approximately 302.4 ± 24.1 GPa, with an intrinsic fracture strength of 47.0 ± 8.6 GPa.[14][15] These values indicate that atomically thin WS₂ is both strong and flexible. However, the elasticity and strength tend to decrease as the number of layers increases.[14]
3.2 Tribological Properties WS₂ is renowned for its excellent lubricity.[13] It has an extremely low coefficient of friction, with values reported as low as 0.03, making it one of the most lubricious materials known.[2][16] This property is attributed to its layered structure, where the weak van der Waals forces allow the layers to slide past one another with minimal resistance.[13] It also has a very high load-bearing capacity.[9][16]
| Property | Value | References |
| Young's Modulus (Monolayer) | 302.4 ± 24.1 GPa | [14][15] |
| Intrinsic Strength (Monolayer) | 47.0 ± 8.6 GPa | [14][15] |
| Coefficient of Friction | 0.03 | [2][16] |
| Load Bearing Capacity | 200,000 - 400,000 psi | [9][16] |
Thermal and Chemical Properties
WS₂ demonstrates high thermal stability and is chemically inert, allowing its use in extreme environments.
4.1 Thermal Stability Tungsten disulfide is stable across a wide range of temperatures. In a normal atmosphere, it is stable up to approximately 650°C (1200°F).[16] In a vacuum, its stability extends to much higher temperatures, up to 1316°C (2400°F).[16][17]
4.2 Chemical Stability and Reactivity WS₂ is chemically inert, non-toxic, and non-magnetic.[18][19] It is stable under standard conditions and is compatible with various solvents, oils, and fuels.[9] However, it is incompatible with strong oxidizing agents and strong acids.[20] Recent studies have shown that monolayer WS₂ can undergo a slow photo-oxidation process when exposed to ambient light and air over several days.[5]
| Property | Value | References |
| Operating Temperature (Air) | -273°C to 650°C (-450°F to 1200°F) | [16] |
| Operating Temperature (Vacuum) | -188°C to 1316°C (-305°F to 2400°F) | [16] |
| Melting Point | Decomposes at 1250°C | [5] |
| Chemical Stability | Inert, non-toxic, non-corrosive | [19][20] |
| Incompatibilities | Strong acids, strong oxidizing agents | [20] |
Visualized Workflows and Relationships
The following diagrams illustrate common experimental and logical workflows associated with the study of WS₂.
References
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